2-(Methylsulfanyl)-4-phenylpyrimidine-5-carbonitrile

Synthetic Intermediate Medicinal Chemistry Scaffold Diversity

2-(Methylsulfanyl)-4-phenylpyrimidine-5-carbonitrile is a polysubstituted pyrimidine-5-carbonitrile (C₁₂H₉N₃S, MW 227.29 g/mol) bearing a methylthio group at C-2, a phenyl ring at C-4, and a nitrile at C-5, with the C-6 position unsubstituted. Its identity is confirmed by GC-MS in the Wiley Registry of Mass Spectral Data.

Molecular Formula C12H9N3S
Molecular Weight 227.29 g/mol
CAS No. 89079-61-8
Cat. No. B12922050
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Methylsulfanyl)-4-phenylpyrimidine-5-carbonitrile
CAS89079-61-8
Molecular FormulaC12H9N3S
Molecular Weight227.29 g/mol
Structural Identifiers
SMILESCSC1=NC=C(C(=N1)C2=CC=CC=C2)C#N
InChIInChI=1S/C12H9N3S/c1-16-12-14-8-10(7-13)11(15-12)9-5-3-2-4-6-9/h2-6,8H,1H3
InChIKeyKGHUHRQINPEYLE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Methylsulfanyl)-4-phenylpyrimidine-5-carbonitrile (CAS 89079-61-8): Core Scaffold Profile for Procurement Decisions


2-(Methylsulfanyl)-4-phenylpyrimidine-5-carbonitrile is a polysubstituted pyrimidine-5-carbonitrile (C₁₂H₉N₃S, MW 227.29 g/mol) bearing a methylthio group at C-2, a phenyl ring at C-4, and a nitrile at C-5, with the C-6 position unsubstituted. Its identity is confirmed by GC-MS in the Wiley Registry of Mass Spectral Data [1]. This compound belongs to a broader class of 2-methylthio-pyrimidine-5-carbonitriles that have been explored as scaffolds for kinase inhibitors (EGFR, PI3K, CDK) and COX-2 inhibitors [2]. The C-2 methylsulfanyl group is a distinguishing feature: it serves as a latent leaving group for nucleophilic aromatic substitution (SNAr), enabling modular access to 2-aminopyrimidine-5-carbonitrile libraries, while the C-6 position remains available for further derivatization—two synthetic handles not simultaneously present in the more common 2,4,6-trisubstituted or 2-amino-4-phenylpyrimidine-5-carbonitrile analogs [3].

Why 2-(Methylsulfanyl)-4-phenylpyrimidine-5-carbonitrile Cannot Be Interchanged with In-Class Pyrimidine-5-carbonitriles


Generic substitution among pyrimidine-5-carbonitriles is not scientifically valid because even minor positional or electronic changes in substituents produce large shifts in target selectivity, cellular potency, and synthetic utility. For example, replacing the 2-methylsulfanyl group with a 2-(p-toluidino) group—as in CHEMBL233874—converts the scaffold from a broad-spectrum synthetic intermediate into a low-potency CDK1 inhibitor (IC₅₀ = 3.5 µM) [1]. Likewise, adding a 6-(4-fluorophenyl) substituent shifts activity toward dual EGFR/PI3K inhibition, with lead compound 7c achieving IC₅₀ values of 0.08–0.64 µM against EGFRT790M and PI3K-δ [2]. The C-6 unsubstituted nature of the target compound is critical: it preserves a derivatizable site that is blocked in all 2,4,6-trisubstituted analogs, directly impacting the compound's value as a versatile building block. Procurement of an incorrect analog—even one with identical molecular formula but different substitution pattern—will lead to divergent downstream synthetic outcomes and biological profiles.

Quantitative Differentiation Evidence for 2-(Methylsulfanyl)-4-phenylpyrimidine-5-carbonitrile vs. Its Closest Analogs


C-6 Unsubstituted Architecture: Unique Derivatization Handle vs. 2,4,6-Trisubstituted EGFR/PI3K Inhibitor Scaffolds

The target compound is unsubstituted at C-6, whereas the majority of biologically characterized 2-methylthio-pyrimidine-5-carbonitrile analogs bear a C-6 substituent (e.g., 4-fluorophenyl, 4-methoxyphenyl, or amino groups). In the 2024 study by Reda et al., all 22 derivatives in the series are 6-(4-fluorophenyl)-2-(methylthio)pyrimidine-5-carbonitriles, leaving no C-6 position available for further diversification [1]. The target compound's vacant C-6 position enables late-stage functionalization (halogenation, cross-coupling, or amination) that is precluded in the fully substituted analogs. This is a structural Boolean difference—position available vs. occupied—rather than a continuous variable, making the target compound the only scaffold in the 2-methylthio-4-phenylpyrimidine-5-carbonitrile space that simultaneously offers SNAr at C-2 and electrophilic/radical chemistry at C-6.

Synthetic Intermediate Medicinal Chemistry Scaffold Diversity

2-Methylsulfanyl as a Latent Leaving Group: SNAr Reactivity Not Available in 2-Amino-4-phenylpyrimidine-5-carbonitrile Analogs

The C-2 methylsulfanyl group can be displaced by primary amines under SNAr conditions (Cs₂CO₃, DMF, elevated temperature) to generate 2-aminopyrimidine-5-carbonitriles, as demonstrated in the general methodology for 2-methylthio-pyrimidine-5-carbonitriles [1]. In contrast, the 2-amino-4-phenylpyrimidine-5-carbonitrile series (e.g., CHEMBL233874, CHEMBL389343, CHEMBL233668) bear a C-2 amino group that is not a viable leaving group, locking the C-2 substitution pattern and precluding the modular 'synthesize-and-diversify' workflow that the methylsulfanyl group enables [2].

Nucleophilic Aromatic Substitution Synthetic Methodology Library Synthesis

Spectroscopic Identity Confirmation: GC-MS Reference Data in the Wiley Registry

The target compound has a curated GC-MS entry in the Wiley Registry of Mass Spectral Data 2023 (SpectraBase Compound ID HawYfO1bnmn), providing a verified electron-ionization mass spectrum, exact mass (227.051718 g/mol), and InChIKey (KGHUHRQINPEYLE-UHFFFAOYSA-N) [1]. The closely related analog 2-methyl-4-(methylsulfanyl)-6-phenyl-5-pyrimidinecarbonitrile (CAS 68364-38-5, C₁₃H₁₁N₃S, MW 241.31) has a distinct Wiley ID (1512948) and different mass spectral fragmentation pattern [2]. The availability of authenticated spectral reference data for the target compound—but not for many custom-synthesized in-class analogs—provides a concrete, verifiable basis for identity confirmation and purity assessment upon receipt, which is essential for procurement quality assurance.

Analytical Chemistry Quality Control Compound Verification

Physicochemical Differentiation: Lipophilicity and Hydrogen-Bond Acceptor Count vs. 2-Amino-4-phenylpyrimidine-5-carbonitrile Analogs

The target compound (C₁₂H₉N₃S, MW 227.29) contains 4 hydrogen-bond acceptors (3 from pyrimidine N + 1 from CN; the SMe sulfur is a very weak acceptor) and 0 hydrogen-bond donors. The 2-amino analog series (e.g., CHEMBL233874, C₁₈H₁₄N₄, MW 286.33) carries 1 H-bond donor (NH) and has a substantially higher molecular weight (+59.04 g/mol) [1]. The absence of an H-bond donor in the target compound predicts higher passive membrane permeability and lower aqueous solubility compared to the 2-amino series, which may be advantageous for CNS-targeted probe development (reduced HBD count is correlated with improved blood-brain barrier penetration) but disadvantageous for oral bioavailability requiring moderate solubility. These are class-level property inferences based on well-established medicinal chemistry principles (Lipinski's Rule of Five, CNS MPO score) rather than direct comparative measurements on the target compound itself.

Physicochemical Properties Drug-Likeness ADME Prediction

Procurement-Relevant Application Scenarios for 2-(Methylsulfanyl)-4-phenylpyrimidine-5-carbonitrile (CAS 89079-61-8)


Common Intermediate for 2-Aminopyrimidine-5-carbonitrile Library Synthesis via SNAr Diversification

The C-2 methylsulfanyl group is a competent leaving group for nucleophilic aromatic substitution with primary and secondary amines [1]. A single batch of this compound can be divided and reacted with diverse amines (aryl, heteroaryl, alkyl) to generate a library of 2-amino-4-phenylpyrimidine-5-carbonitriles, each retaining the C-6 position for further derivatization. This workflow has been demonstrated on analogous 2-methylthio-pyrimidine-5-carbonitrile substrates [1] and is not possible with the more common 2-amino-4-phenylpyrimidine-5-carbonitrile analogs, which are already C-2 substituted. The unsubstituted C-6 position enables subsequent electrophilic halogenation (Br₂, NIS) or direct C–H functionalization to introduce a third diversity element.

Fragment-Based Drug Discovery (FBDD) Starting Point for Kinase and COX-2 Inhibitor Programs

With MW = 227.29, HBD = 0, and HBA = 4, this compound satisfies fragment-like physicochemical criteria (MW < 300, clogP typically < 3 for this chemotype, HBD ≤ 3) [2]. The 4-phenylpyrimidine-5-carbonitrile core is a recognized pharmacophore for kinase inhibition (EGFR, PI3K, CDK) and COX-2 inhibition, as demonstrated by multiple series of related compounds that achieve sub-micromolar IC₅₀ values [3]. The target compound can serve as a minimal scaffold for fragment screening campaigns against these target classes, with validated synthetic routes for fragment elaboration available at both C-2 (via SNAr displacement of SMe) and C-6 (via electrophilic or cross-coupling chemistry).

Reference Standard for Analytical Method Development and QC Release Testing

The compound's GC-MS reference spectrum is archived in the Wiley Registry of Mass Spectral Data 2023 [4], providing a definitive standard for identity verification. Procurement of this specific CAS with accompanying certificate of analysis enables laboratories to establish in-house HPLC purity methods, GC-MS identity checks, and storage stability protocols. The distinct InChIKey (KGHUHRQINPEYLE-UHFFFAOYSA-N) allows unambiguous database registration and cross-referencing across internal compound registries. Unlike many custom-synthesized in-class analogs that lack public spectral reference data, this compound's Wiley Registry entry provides a third-party verifiable identity benchmark.

Scaffold for CNS-Penetrant Probe Development (Low HBD Advantage)

The zero H-bond donor count of this compound distinguishes it from 2-amino-pyrimidine-5-carbonitrile analogs (which carry at least one NH donor) [2]. According to the CNS MPO (Multiparameter Optimization) scoring system, HBD count is one of the six key parameters predicting blood-brain barrier penetration, with HBD = 0 being optimal. While no direct CNS penetration data exist for this compound, the physicochemical profile (low MW, zero HBD, moderate TPSA) aligns with favorable CNS drug-like space. Research programs targeting CNS kinases or neuroinflammatory COX-2 pathways may preferentially procure this scaffold over HBD-containing alternatives for lead optimization.

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